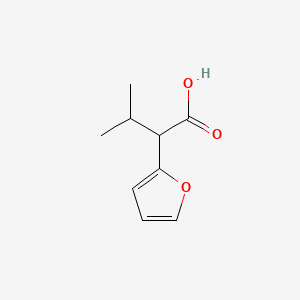
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that contains both a thiazole ring and an isoindole ring. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, contributes to the compound’s unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione typically involves the reaction of a thiazole derivative with an isoindole derivative. One common method involves the use of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is converted to the corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide results in the formation of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit the activity of certain enzymes, disrupt cellular processes, or induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-thiazol-4-ylmethyl)-1,3,4-oxadiazol-2-thiol: This compound contains a thiazole ring and an oxadiazole ring and is known for its anti-diabetic potential.
1,3,4-thiadiazole derivatives: These compounds have a thiadiazole ring and exhibit potent antimicrobial activities.
Uniqueness
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione is unique due to the presence of both thiazole and isoindole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocyclic systems in a single molecule enhances its versatility and makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C12H8N2O2S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H8N2O2S/c15-11-9-3-1-2-4-10(9)12(16)14(11)5-8-6-17-7-13-8/h1-4,6-7H,5H2 |
InChI-Schlüssel |
MMTWSIUIOXVRBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(3-Trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrazol-3-ylimino]-methyl}-phenol](/img/structure/B8728603.png)
![4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8728609.png)


![1-Piperidinecarboxylic acid, 4-[2-cyano-2-[(methylsulfonyl)oxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B8728631.png)






